![molecular formula C18H14N4O4S2 B2636788 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-34-5](/img/structure/B2636788.png)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural motifs that are commonly found in bioactive molecules . The benzo[d][1,3]dioxol-5-ylamino group is a common motif in many bioactive compounds, including anticancer agents . The thiophene-2-carboxamide moiety is also a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzo[d][1,3]dioxol-5-ylamino group attached to a thiophene-2-carboxamide via a pyridazin-3-yl linker .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Characterization
The development and synthesis of compounds structurally related to "N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide" have been extensively explored. Research has focused on novel synthetic routes to create derivatives with potential biological activities. For instance, the work by Talupur et al. (2021) elaborates on the synthesis, characterization, and docking studies of tetrazol-thiophene-2-carboxamides, showcasing the potential of such compounds in biological applications through detailed molecular characterization techniques (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Compounds derived from thiophene-2-carboxamide have been evaluated for their antimicrobial properties. Studies reveal that these compounds exhibit significant antimicrobial activity, potentially leading to new therapeutic agents. The research by Vasu et al. (2003) highlights the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, indicating their potential use in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. This approach helps in identifying potential inhibitors for various enzymes and receptors. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives demonstrate their inhibitory activities against enzymes, showcasing the utility of molecular docking in drug discovery processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Inhibition of Biochemical Pathways
Research into the compound "this compound" and its derivatives has shown promise in inhibiting specific biochemical pathways, which could lead to therapeutic applications. Studies like those by Mudududdla et al. (2015) have explored the compound's role in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity, offering insights into the compound's therapeutic potential (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
Propiedades
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-16(19-11-3-4-12-13(8-11)26-10-25-12)9-28-17-6-5-15(21-22-17)20-18(24)14-2-1-7-27-14/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUNIFZZCGENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
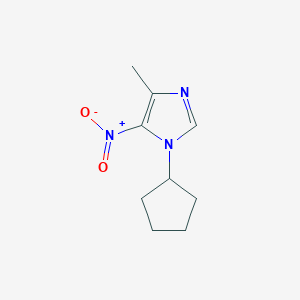
![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)
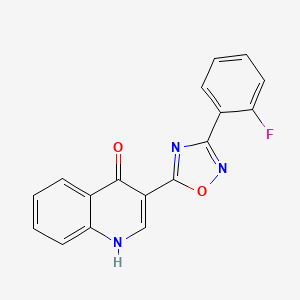


![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
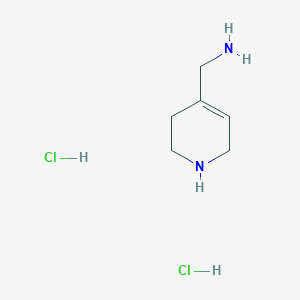

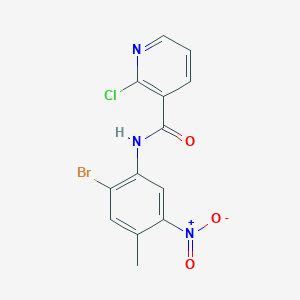
![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)

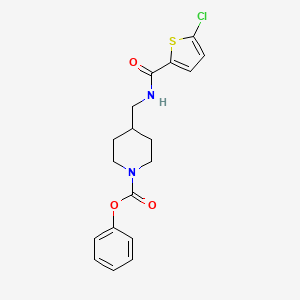
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
